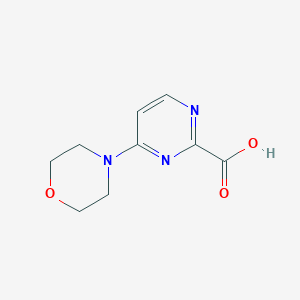

4-Morpholinopyrimidine-2-carboxylic acid

描述

Structure

2D Structure

属性

IUPAC Name |

4-morpholin-4-ylpyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-9(14)8-10-2-1-7(11-8)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONMWBWQZPSPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Typical Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | 4-morpholinylamine + pyrimidine derivative | Formation of 4-morpholinopyrimidine core |

| 2 | Oxidation | Strong oxidizing agents (e.g., KMnO4) | Introduction of carboxylic acid at C-2 |

| 3 | Purification | Crystallization or chromatography | Isolation of pure this compound |

This approach is supported by industrial practices where multi-step synthesis with catalysts and optimized reaction conditions are used to maximize yield and purity.

Industrial Production Methods

Industrial synthesis of this compound involves:

- Multi-step synthesis: Combining cyclization, substitution, and oxidation steps.

- Use of Catalysts: Polyphosphoric acid and other catalysts can be used to facilitate cyclization and condensation reactions.

- Optimized Reaction Conditions: Temperature, solvent choice, and reaction time are optimized for high yield and selectivity.

- Scale-up Considerations: Industrial processes often require proprietary modifications to enhance efficiency and cost-effectiveness.

While specific industrial protocols are proprietary, literature indicates that similar pyrimidine derivatives are synthesized using straightforward, clean, and effective methods such as one-pot multicomponent condensation reactions catalyzed by polyphosphoric acid in acetic acid medium.

Research Findings on Related Pyrimidine Carboxylic Acid Derivatives

Though direct detailed synthetic procedures for this compound are limited in open literature, insights can be drawn from related compounds:

- Stereoselective Synthesis from Amino Acid Precursors: For pyrimidine-4-carboxylic acid derivatives, stereoselective syntheses starting from L-asparagine and aldehydes under mild basic conditions have been reported, yielding high purity compounds with 70-90% yields.

- Acylation and Functional Group Introduction: Acylation reactions on pyrimidine carboxylic acid derivatives are performed in acetone with acyl chlorides to introduce additional functional groups, suggesting that similar conditions could be adapted for morpholine substitution and carboxylation.

- Multicomponent Reactions (MCRs): One-pot MCRs using polyphosphoric acid as a catalyst in acetic acid have been successfully applied to synthesize morpholino-substituted pyrimidine derivatives with high yield and purity, indicating a promising route for efficient preparation.

Summary Table of Preparation Methods

Analytical and Purification Notes

- Purification Techniques: Crystallization and chromatographic methods are employed to isolate the final product with high purity.

- Reaction Monitoring: Techniques such as NMR, IR spectroscopy, and HPLC are used to monitor reaction progress and confirm product structure.

- Yield Optimization: Reaction times (typically 10-12 hours) and temperatures (room temperature to mild heating) are optimized to maximize yield and minimize by-products.

化学反应分析

Types of Reactions: 4-Morpholinopyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the pyrimidine ring .

科学研究应用

Chemistry

In synthetic chemistry, 4-Morpholinopyrimidine-2-carboxylic acid serves as a versatile building block for the development of more complex molecules. It can undergo various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate to convert functional groups.

- Reduction : Employing hydrogen gas with palladium catalysts.

- Substitution : Facilitating nucleophilic reactions under basic or acidic conditions.

The compound has shown promise in biological research, particularly as an inhibitor of enzymes involved in lipid metabolism. It has been studied for its inhibitory effects on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). In vitro studies indicate significant inhibitory activity, with IC50 values around 72 nM for certain derivatives .

| Compound | Target Enzyme | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | NAPE-PLD | 72 | Significant inhibition observed |

| Compound B | NAPE-PLD | 7.14 | Enhanced potency with structural modification |

| Compound C | NAPE-PLD | 20 | Moderate activity |

Medicinal Applications

The therapeutic potential of this compound is being explored in several areas:

- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Anticancer Activity : Various derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of several derivatives against different cancer cell lines. The results indicated that modifications to the morpholine group could significantly enhance anticancer activity.

Industrial Applications

In industry, this compound is utilized in developing new materials with specific properties. Its unique structure allows it to be incorporated into polymers and other materials aimed at improving performance characteristics in various applications.

作用机制

The mechanism of action of 4-Morpholinopyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

4-Morpholinopyrimidine: Lacks the carboxylic acid group.

2-Pyrimidinecarboxylic acid: Lacks the morpholine group.

4-Morpholinopyrimidine-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

Uniqueness: 4-Morpholinopyrimidine-2-carboxylic acid is unique due to the presence of both the morpholine and carboxylic acid groups, which confer specific chemical and biological properties that are not observed in its analogs .

生物活性

4-Morpholinopyrimidine-2-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its cytotoxic effects against cancer cell lines. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a morpholine group and a carboxylic acid moiety. This unique structure is pivotal for its biological interactions, influencing both its solubility and binding affinity to target proteins.

The primary biological activity of this compound is attributed to its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs). Inhibiting NAPE-PLD can modulate various physiological processes, including emotional behavior and pain perception.

Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of potency against NAPE-PLD. For instance, a related compound showed an IC50 value of approximately 72 nM, indicating significant inhibitory activity . The structure-activity relationship analysis revealed that modifications to the morpholine group could enhance inhibitory potency, with certain substitutions yielding up to a 10-fold increase in activity .

Cytotoxic Activity

Research has shown that this compound derivatives possess notable cytotoxic effects against various cancer cell lines. For example, a study reported high cytotoxicity against the COLO201 human colorectal adenocarcinoma cell line, with IC50 values indicating effective growth inhibition .

Cell Cycle Analysis

Cell cycle analysis using flow cytometry revealed that certain derivatives induce cell cycle arrest in the G2/M phase, leading to increased apoptosis in sensitive cell lines like MDA-MB-231 and COLO201 . This suggests that these compounds may trigger intrinsic apoptotic pathways, making them potential candidates for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- NAPE-PLD Inhibition : A comprehensive SAR study identified key modifications that enhance the inhibitory effects on NAPE-PLD, suggesting potential for therapeutic applications in pain management and mood disorders .

- Cytotoxicity Against Cancer : Derivatives were tested against multiple cancer cell lines, showing significant cytotoxicity. For example, one derivative exhibited an IC50 value of 2.57 μM against MCF-7 breast carcinoma cells, indicating promising anticancer activity .

- Mechanistic Insights : Investigations into the mechanisms revealed that some derivatives can significantly alter gene expression related to apoptosis (e.g., p53 and Bcl-2 pathways), further supporting their role as potential anticancer agents .

Summary Table of Biological Activities

常见问题

Q. What are the standard synthetic routes for 4-Morpholinopyrimidine-2-carboxylic acid, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves coupling reactions to integrate the morpholine and pyrimidine moieties. One approach uses nucleophilic substitution of halogenated pyrimidine intermediates with morpholine derivatives, followed by carboxylation at the 2-position. For example, reactions may employ peptide coupling reagents like 1,1'-carbonyldiimidazole (CDI) to attach the carboxylic acid group . Base catalysts (e.g., NaOH) and polar aprotic solvents (e.g., DMSO) are critical for optimizing reaction efficiency. Yields can vary between 60–80% depending on the purity of intermediates and reaction time .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Characterization should include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyrimidine and morpholine rings.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₉H₁₁N₃O₃; theoretical MW: 209.20).

- FT-IR spectroscopy to identify the carboxylic acid C=O stretch (~1700 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The compound is moderately soluble in polar solvents (e.g., DMSO, ethanol) but has limited solubility in water. Stability tests under varying pH (4–9) and temperatures (4–25°C) are recommended. For long-term storage, lyophilization and storage in amber vials at -20°C prevent degradation .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrimidine ring be achieved to avoid competing side reactions?

- Methodological Answer : Regioselectivity challenges arise due to the electron-deficient nature of the pyrimidine ring. Strategies include:

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may stem from assay conditions or impurity profiles. Recommendations:

Q. How can computational modeling guide the design of this compound derivatives for targeted kinase inhibition?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR, PI3K) can predict binding affinities. Focus on:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。